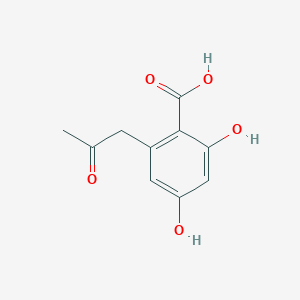

2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid

Description

2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid is a naturally occurring benzoic acid derivative characterized by hydroxyl groups at positions 2 and 4 and a 2-oxopropyl substituent at position 4. It is classified as a Raistrick phenol-type metabolite, primarily isolated from marine and terrestrial fungi, including Penicillium and Talaromyces species . Structurally, it serves as a key intermediate in the biosynthesis of hybrid polyketide-nonribosomal peptide (PKS-NRPS) metabolites like (±)-penicamide A, which exhibits anti-inflammatory properties by inhibiting nitric oxide (NO) production in LPS-activated RAW264.7 macrophages . The compound also demonstrates moderate antifungal activity against Candida albicans (IC50 = 101.3 µg/mL) . Its biosynthesis involves condensation of anthranilic acid and phenylpropanoid precursors, followed by cyclization and methylation steps .

Properties

IUPAC Name |

2,4-dihydroxy-6-(2-oxopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-5(11)2-6-3-7(12)4-8(13)9(6)10(14)15/h3-4,12-13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXWWNJBOOYCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152923 | |

| Record name | 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-69-5 | |

| Record name | 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation with Protected Intermediates

A widely cited approach involves Friedel-Crafts acylation to introduce the 2-oxopropyl group onto a pre-functionalized benzoic acid derivative. For example, orsellinic acid (2,4-dihydroxybenzoic acid) serves as a starting material, where the 6-position is activated for electrophilic substitution.

Procedure :

-

Protection of Hydroxyl Groups : The 2- and 4-hydroxyl groups are protected as methyl ethers using dimethyl sulfate under basic conditions to prevent undesired side reactions.

-

Acylation : The protected intermediate undergoes Friedel-Crafts acylation with chloroacetone (Cl-CH₂-C(O)-CH₃) in the presence of AlCl₃ as a Lewis acid. This step installs the 2-oxopropyl group at the 6-position.

-

Deprotection : The methyl ethers are cleaved using BBr₃ in dichloromethane, yielding the final product.

Challenges :

-

Competitive acylation at the 3- or 5-positions due to electronic effects.

-

Over-acylation leading to di-substituted byproducts.

Yield : Reported yields for this route range from 45–60%, with purification requiring column chromatography to isolate the mono-acylated product.

Michael Addition–Oxidation Cascade

A patent-derived method (WO2019/33168) outlines a two-step cascade involving Michael addition and oxidation, originally developed for methyl 2,4-dihydroxy-6-propylbenzoate. Adapting this route for the target compound requires modification of the propyl side chain to incorporate a ketone.

Procedure :

-

Michael Addition :

-

Oxidation :

Optimization Insights :

-

Solvent Choice : DMF enhances bromine’s oxidative capacity while stabilizing reactive intermediates.

-

Temperature Control : Maintaining 80°C during oxidation minimizes side reactions such as over-bromination.

Yield : While specific yields for the target compound are unreported, analogous reactions achieve 70–85% efficiency after recrystallization.

Biogenetic-Inspired Synthesis

2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid has been identified as a metabolite in Ophiostoma ulmi, suggesting biosynthetic pathways involving polyketide synthases (PKS). In vitro replication of this route employs:

-

Enzymatic Assembly :

-

A type III PKS catalyzes the condensation of malonyl-CoA with acetyl-CoA to form a tetraketide intermediate.

-

-

Ketoreduction and Cyclization :

Advantages :

-

High regioselectivity and stereochemical control.

-

Avoids harsh reagents, aligning with green chemistry principles.

Limitations :

-

Low volumetric yields (20–30%) due to enzymatic inefficiency.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Protection → Acylation → Deprotection | 45–60% | Scalable; uses commercial reagents | Low regioselectivity; multiple steps |

| Michael Oxidation | Michael addition → Bromination | ~70% | High efficiency; minimal byproducts | Requires toxic bromine |

| Biogenetic Synthesis | Enzymatic assembly → Cyclization | 20–30% | Eco-friendly; high selectivity | Technologically intensive |

Reaction Mechanism Elucidation

The Michael addition–oxidation route proceeds via:

-

Conjugate Addition : Nucleophilic attack of the malonate enolate on the α,β-unsaturated ketone, forming a stabilized enolate intermediate.

-

Bromine-Mediated Oxidation : Br₂ acts as both an oxidizing agent and electrophile, abstracting hydrogen from the β-carbon to generate a ketone.

Critical Intermediate :

The β-keto ester intermediate (C₁₁H₁₄O₄) was characterized via NMR, showing a singlet at δ 3.72 ppm for the methyl ester and a triplet at δ 2.81 ppm for the methylene adjacent to the ketone .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the 2-oxopropyl side chain can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxyl groups.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols.

Substitution: Ethers or amines, depending on the nucleophile used.

Scientific Research Applications

2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid involves its interaction with various molecular targets. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The compound may also inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Bioactivity and Functional Implications

- Antifungal Activity: The presence of the 2-oxopropyl group in the target compound confers moderate antifungal activity, whereas analogues like 2,4-dihydroxy-6-(1,2-dioxopropyl)benzoic acid (with a diketone substituent) may exhibit enhanced reactivity but lack quantified potency data .

- Anti-Inflammatory Role: The target compound’s role in penicamide A biosynthesis highlights its importance in generating bioactive metabolites, unlike its esterified or non-hydroxylated analogues .

Biological Activity

2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid, also known by its CAS number 1206-69-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid features two hydroxyl groups and an oxopropyl side chain, contributing to its reactivity and biological interactions. The compound's molecular formula is C_11H_12O_4.

Antimicrobial Properties

Research indicates that 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid exhibits significant antimicrobial activity against various pathogens. A study reported the following IC50 values against selected microorganisms:

| Microorganism | IC50 (µg/mL) |

|---|---|

| Candida albicans | 101.3 |

| Bacillus subtilis | 104.2 |

| Staphylococcus aureus | 15.4 |

These results suggest that the compound has moderate to strong activity against both fungal and bacterial strains, making it a candidate for further investigation in antimicrobial applications .

The precise mechanisms through which 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid exerts its biological effects are still under investigation. However, it is believed to disrupt cellular processes in pathogens, potentially by interfering with cell wall synthesis or metabolic pathways.

Study on Antifungal Activity

In a study focusing on natural products as fungicides, 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid was evaluated for its effectiveness in crop protection. The compound demonstrated a capacity to enhance the resistance of plants against fungal infections by increasing the production of defense-related enzymes such as phenylalanine ammonia-lyase (PAL), which is crucial in the phenylpropanoid pathway .

Synergistic Effects with Other Compounds

Another research highlighted the synergistic effects of 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid when combined with other natural antifungal agents. This combination resulted in significantly lower IC50 values against resistant strains of fungi, indicating potential for use in integrated pest management strategies.

Safety and Toxicity

While the antimicrobial properties are promising, safety assessments are crucial before clinical applications. Preliminary studies suggest that the compound exhibits low toxicity in vitro; however, comprehensive toxicological evaluations are necessary to ensure safety for human use.

Future Directions

Future research should focus on:

- Mechanistic Studies : Elucidating the specific biochemical pathways affected by the compound.

- Formulation Development : Exploring its application in pharmaceutical formulations or agricultural products.

- Clinical Trials : Assessing efficacy and safety in human subjects or field conditions.

Q & A

What are the recommended safety protocols when handling 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for integrity before use .

- Ventilation: Use fume hoods or local exhaust ventilation to avoid inhalation of dust or aerosols, as the compound may cause respiratory irritation (H335) .

- Spill Management: Collect spills using non-sparking tools and place in sealed containers. Avoid dry sweeping to prevent dust dispersion .

- First Aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water. Seek medical attention if symptoms persist .

What synthetic routes are commonly employed for the preparation of 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid?

Answer:

- Friedel-Crafts Alkylation: Introduce the 2-oxopropyl group via electrophilic substitution using propenoyl chloride and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .

- Esterification/Hydrolysis: Protect hydroxyl groups with acetylating agents, followed by selective deprotection to avoid side reactions .

- Green Chemistry Approaches: Enzymatic synthesis using lipases or esterases for regioselective modifications, reducing solvent waste .

How can researchers optimize reaction conditions to improve the yield of 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid in Friedel-Crafts alkylation?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to balance reactivity and byproduct formation .

- Solvent Optimization: Use polar aprotic solvents (e.g., DCM) to stabilize intermediates while avoiding protic solvents that may hydrolyze the oxopropyl group .

- Temperature Control: Maintain reactions at 0–5°C to suppress polyalkylation .

- Kinetic Monitoring: Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

What analytical techniques are critical for confirming the structural integrity of 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid?

Answer:

- Elemental Analysis (CHN): Validate empirical formula consistency (e.g., C₁₀H₁₀O₅) with ≤0.3% deviation .

- UV-Vis Spectroscopy: Identify π→π* transitions in the aromatic ring (λmax ~270 nm) and n→π* in the carbonyl group (λmax ~310 nm) .

- NMR Spectroscopy: Use ¹H NMR to confirm substitution patterns (e.g., dihydroxy protons at δ 6.2–6.8 ppm) and ¹³C NMR for carbonyl signals (δ 190–210 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M-H]⁻) and fragmentation patterns to rule out impurities .

How do conflicting reports on the biological activity of 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid derivatives inform experimental design?

Answer:

- Standardized Assays: Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory tests) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Dose-Response Curves: Test concentrations across a wide range (e.g., 1–100 µM) to identify threshold effects and biphasic responses .

- Mechanistic Studies: Combine enzymatic inhibition assays (e.g., COX-2) with gene expression profiling (qPCR) to resolve mode-of-action discrepancies .

What strategies mitigate discrepancies in reported solubility profiles of 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid across different solvents?

Answer:

- Purity Analysis: Use HPLC to confirm compound purity (>98%) and rule out hygroscopic impurities affecting solubility .

- Solvent Screening: Test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., MeOH, acetone) at 25°C and 37°C .

- Co-solvency Approaches: Blend solvents (e.g., 20% PEG-400 in water) to enhance dissolution while maintaining biocompatibility .

What are the primary degradation pathways of 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid under varying pH conditions?

Answer:

- Acidic Conditions (pH <3): Hydrolysis of the oxopropyl group to form 2,4-dihydroxybenzoic acid and acetone .

- Alkaline Conditions (pH >10): Dehydroxylation at the 4-position, leading to quinone formation .

- Oxidative Stress: ROS-mediated degradation of the dihydroxy aromatic ring, detectable via LC-MS .

How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Position-Specific Modifications: Synthesize derivatives with substitutions at the 6-(2-oxopropyl) position to assess steric/electronic effects .

- Computational Modeling: Use DFT calculations to predict binding affinities to target proteins (e.g., NF-κB) and validate with SPR assays .

- In Vivo Correlation: Pair in vitro cytotoxicity (e.g., IC₅₀ in HeLa cells) with pharmacokinetic profiling (Cmax, t₁/₂) in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.